7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[4,5-d]pyrimidines are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .
Synthesis Analysis
Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimido[4,5-d]pyrimidine derivatives include acylation, cyclization, and reductive amination .Scientific Research Applications
Regioselective Amination and Synthesis of Derivatives
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in liquid ammonia in the presence of oxidizing agents to give 7-amino derivatives. This process demonstrates regioselective amination of condensed pyrimidines, showcasing potential applications in the synthesis of complex organic compounds (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Photophysical Properties and pH-Sensing Application
Pyrimidine-phthalimide derivatives exhibit solid-state fluorescence emission and positive solvatochromism, highlighting their potential as colorimetric pH sensors and logic gates. The donor–π–acceptor structure facilitates the tuning of photophysical properties for specific applications (Yan, Meng, Li, Ge, & Lu, 2017).
Novel Ring Systems and Multicomponent Synthesis
Isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines represent a new ring system synthesized through a facile one-pot process. These compounds expand the chemical space of pyrimidine derivatives for further pharmacological evaluation (Abdel-fattah, Aly, Gad, Zaki, & El-Gazzar, 1998).
Inhibitory Activity on Xanthine Oxidase
N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one were synthesized and found to inhibit xanthine oxidase, suggesting potential therapeutic applications for conditions associated with oxidative stress (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Antitumor Activities and FGFR1 Inhibition
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives exhibit FGFR1-inhibition and cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents (Ye, Wang, Nian, Wang, Chen, Yu, & Wang, 2015).
Mechanism of Action
Pyrimido[4,5-d]pyrimidines exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-5-(3-methylbutylsulfanyl)-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-10(2)7-8-24-15-13-14(18-12(19-15)9-11(3)4)20(5)17(23)21(6)16(13)22/h10-11H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCDSJCJJYXOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.